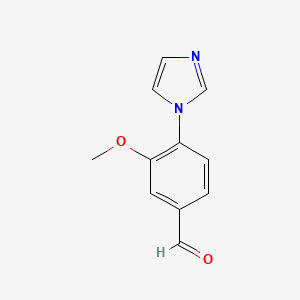

4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde

Descripción general

Descripción

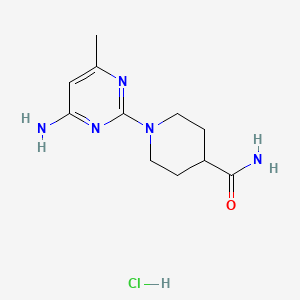

“4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde” is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .

Synthesis Analysis

The synthesis of imidazole-containing compounds has been well-documented in the literature . For instance, Subramaniam et al. synthesized (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives and evaluated them for antioxidant potential .Molecular Structure Analysis

The molecular structure of “4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde” is characterized by the presence of a benzene ring linked to an imidazole ring . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

Imidazole-containing compounds are known for their broad range of chemical and biological properties . They have been used as synthons in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Aplicaciones Científicas De Investigación

Application 1: Antifungal Agent

- Summary of Application : Imidazole-containing chalcones, such as 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde, have been shown to be strongly effective against Aspergillus fumigatus, the causative agent for the disease pulmonary aspergillosis .

- Methods of Application : The compound was synthesized through Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol .

- . With the known antifungal properties of these combined pharmacophores, this novel compound is suitable for anti-aspergillus activity study .

Application 2: Catalyst in Epoxidation of Olefins

- Summary of Application : 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde and similar compounds have been found to work as catalysts in the catalytic epoxidation of olefins with moderate to good yields using mild reaction conditions .

- Methods of Application : The compound can be synthesized by allowing imidazole and 4-iodoanisole to react in acetonitrile in the presence of cesium carbonate and a copper(II) catalyst .

- Results or Outcomes : The compound was synthesized in a 99% isolated yield .

Application 3: Antibacterial Agent

- Summary of Application : Imidazole derivatives, including 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde, have been reported to show various biological activities such as antibacterial and antimycobacterial .

- Methods of Application : The compound can be synthesized by reacting imidazole and 4-iodoanisole in acetonitrile in the presence of cesium carbonate and a copper(II) catalyst .

- Results or Outcomes : The compound was synthesized in a 99% isolated yield . The antibacterial potential was determined using the tube dilution method against S. aureus, B. subtilis, and E. coli with ciprofloxacin as a reference drug .

Application 4: Anti-inflammatory Agent

- Summary of Application : Imidazole derivatives, including 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde, have been reported to show anti-inflammatory activity .

- Methods of Application : The compound can be synthesized by reacting imidazole and 4-iodoanisole in acetonitrile in the presence of cesium carbonate and a copper(II) catalyst .

- Results or Outcomes : The compound was synthesized in a 99% isolated yield . The anti-inflammatory activity was determined using standard pharmacological tests .

Application 5: Antiviral Agent

- Summary of Application : Imidazole derivatives, including 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde, have been reported to show antiviral activity .

- Methods of Application : The compound can be synthesized by reacting imidazole and 4-iodoanisole in acetonitrile in the presence of cesium carbonate and a copper(II) catalyst .

- Results or Outcomes : The compound was synthesized in a 99% isolated yield . The antiviral activity was determined using standard pharmacological tests .

Application 6: Catalyst in Epoxidation of Olefins

- Summary of Application : 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde and similar compounds have been found to work as catalysts in the catalytic epoxidation of olefins with moderate to good yields using mild reaction conditions .

- Methods of Application : The compound can be synthesized by allowing imidazole and 4-iodoanisole to react in acetonitrile in the presence of cesium carbonate and a copper(II) catalyst .

- Results or Outcomes : The compound was synthesized in a 99% isolated yield .

Safety And Hazards

Direcciones Futuras

Imidazole-containing compounds have shown promise in various areas of research. For instance, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles . This suggests that “4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde” and similar compounds could have potential applications in the development of new drugs.

Propiedades

IUPAC Name |

4-imidazol-1-yl-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11-6-9(7-14)2-3-10(11)13-5-4-12-8-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFARODQVUOAKSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1403637.png)

![2-Iodo-7-methoxybenzo[d]thiazole](/img/structure/B1403642.png)

![4-Chloroimidazo[1,5-a]pyrimidin-8-amine](/img/structure/B1403646.png)